N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Phenylethyl Group:
Introduction of the Pyridin-4-yloxy Group: This can be achieved through etherification reactions, where the pyridin-4-ol is reacted with the piperidine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylethyl or pyridin-4-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might bind to a receptor and either activate or inhibit its function, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide: Similar structure but with a different substitution pattern.
N-(2-phenylethyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide: Similar structure but with a different position of the pyridinyl group.
N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-13-8-16-5-2-1-3-6-16)22-14-4-7-18(15-22)24-17-9-11-20-12-10-17/h1-3,5-6,9-12,18H,4,7-8,13-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCZWNRRIAHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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